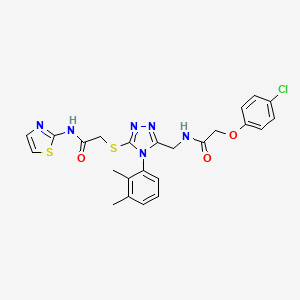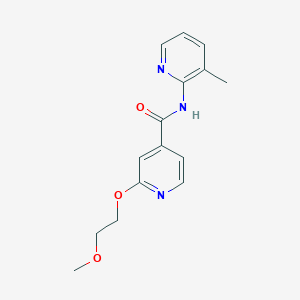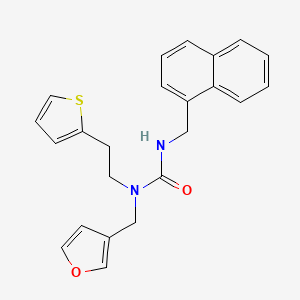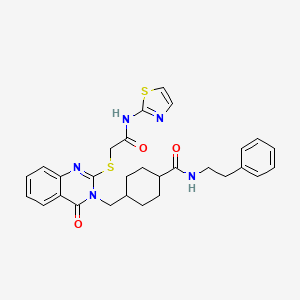![molecular formula C24H19N3O2 B2563837 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-15-0](/img/structure/B2563837.png)
1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, a structure characterized by a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Quinoline is a nitrogen-containing heterocyclic aromatic compound, acting as a weak tertiary base and has the ability to form salts with acids and undergo electrophilic substitution reactions as well as reactions similar to those of pyridine and benzene .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Condensed Heterotricycles Synthesis : The synthesis of pyrazolo[3,4-c]quinoline derivatives involves reduction and thermal cyclization processes, highlighting the unique aminoalkylation at specific nitrogen sites. This research provides insights into the chemical structure and potential modifications of these compounds (Nagarajan & Shah, 1992).
- Microwave-Assisted Synthesis : Advancements in synthesis techniques include the use of microwave irradiation to enhance the reaction rates and yields of pyrazolo[3,4-b]quinolines, demonstrating a modern approach to chemical synthesis (Mogilaiah, Sudhakar, & Reddy, 2003).
Potential Biological Activities
- Protein Kinase Inhibitory Activity : Studies have shown that certain 3-amino-1H-pyrazolo[3,4-b]quinolines exhibit significant inhibitory activity on bacterial serine/threonine protein kinases, suggesting potential antibacterial and antimycobacterial applications. This finding is crucial for developing new therapeutic strategies against bacterial infections (Lapa et al., 2013).
- Antimicrobial Evaluation : Novel 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized and screened for in vitro antimicrobial activity, showing moderate activities against a range of bacteria and fungi. This suggests their potential as antimicrobial agents, highlighting the versatility of these compounds in medicinal chemistry (El-Gamal, Hagrs, & Abulkhair, 2016).
Material Science and Optoelectronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Research into the use of variously substituted pyrazoloquinolines as emitting materials in OLEDs demonstrates the potential of these compounds in electronic and optoelectronic applications. The study explores the effects of substitution on device performance, such as electroluminescence, turn-on voltage, and quantum efficiency (T. et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-bis(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-11-7-16(8-12-18)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)17-9-13-19(29-2)14-10-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMUALDOQBYATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)



![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2563764.png)



![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)


